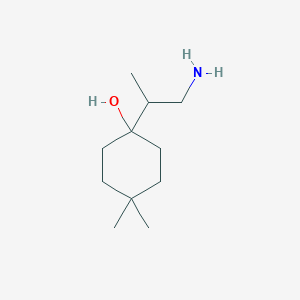
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol typically involves the reductive amination of a suitable ketone precursor with an amine. One common method involves the reaction of 4,4-dimethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone derivatives.
Reduction: 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexane.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclohexane ring.
4,4-Dimethylcyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the amino group.
1-(1-Aminopropan-2-yl)cyclohexanol: Similar structure but without the dimethyl substitution on the cyclohexane ring
Uniqueness
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a dimethyl-substituted cyclohexane ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-(1-aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(8-12)11(13)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3 |
Clé InChI |
LVMARDDDWNLUSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1(CCC(CC1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


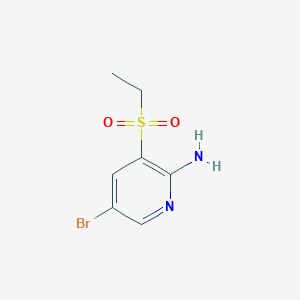

![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)
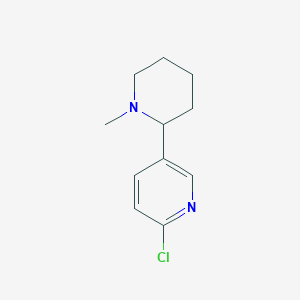
![1-[2-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13202461.png)
![4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13202462.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)


![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)

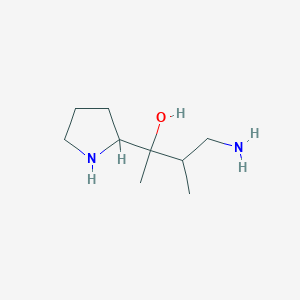
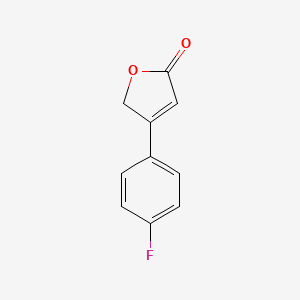
![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
